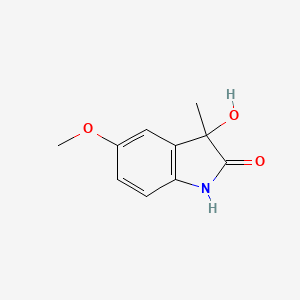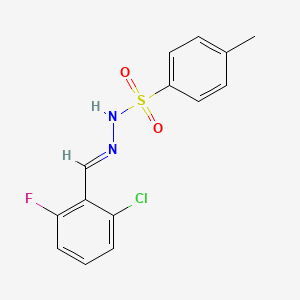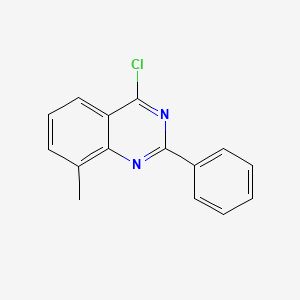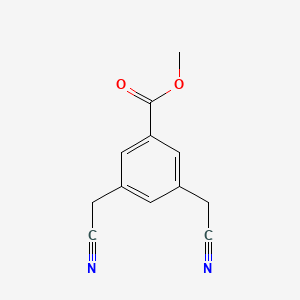
3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one
概要
説明
3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities .
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . These can range from antiviral to anticancer activities, each involving different biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of indole derivatives can vary widely and significantly impact their bioavailability and therapeutic potential .
Result of Action
Given the diverse biological activities of indole derivatives, the results of their action can range from antiviral effects to anticancer effects, among others .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of indole derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reduction of corresponding indoles containing acceptor groups in the indole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
化学反応の分析
Types of Reactions
3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
科学的研究の応用
3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
類似化合物との比較
Similar Compounds
3-hydroxy-3-methyl-1H-indol-2-one: Another indole derivative with similar structural features.
5-methoxy-2-methylindole: Shares the methoxy and methyl groups but differs in the position of the functional groups.
Uniqueness
3-hydroxy-5-methoxy-3-methyl-2,3-dihydro-1H-indol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
3-hydroxy-5-methoxy-3-methyl-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-10(13)7-5-6(14-2)3-4-8(7)11-9(10)12/h3-5,13H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCABXFOQIXCBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)OC)NC1=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(1,3-BENZOTHIAZOL-2-YL)-4-HYDROXYPHENYL]-3-METHOXYBENZAMIDE](/img/structure/B3257586.png)
![Methyl 6-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B3257591.png)






![4,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3257647.png)

![4-[(3-Methyldiazirin-3-yl)methyl]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B3257671.png)
![Hydron;lanthanum(3+);1-(2-oxidonaphthalen-1-yl)-3-[[3-oxido-4-(2-oxidonaphthalen-1-yl)naphthalen-2-yl]methoxymethyl]naphthalen-2-olate](/img/structure/B3257674.png)
![3-Phenylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3257689.png)

